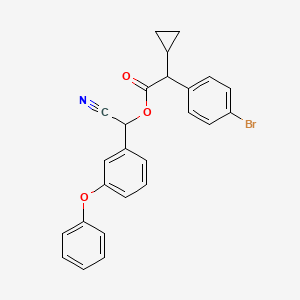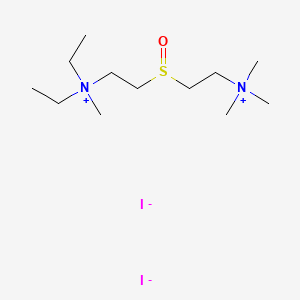
Ammonium, N,N-diethyl-N,N',N',N'-tetramethyl-N,N'-sulfinyldiethylenedi-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are characterized by a nitrogen atom bonded to four organic groups, resulting in a positively charged ion. This particular compound is notable for its unique structure, which includes both diethyl and tetramethyl groups, as well as a sulfinyl group and diiodide ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-) and an alkyl halide (e.g., methyl iodide).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 50°C) to facilitate the quaternization process.
Product Isolation: The resulting quaternary ammonium salt is isolated by filtration or precipitation, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography or distillation, to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ions can be substituted with other halides or nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids (e.g., m-chloroperbenzoic acid).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium chloride (NaCl), potassium bromide (KBr).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of quaternary ammonium salts with different halides.
Applications De Recherche Scientifique
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure, which can disrupt microbial cell membranes.
Industry: Utilized in the formulation of disinfectants and sanitizers, as well as in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide primarily involves its interaction with biological membranes. The positively charged quaternary ammonium ion can bind to negatively charged components of cell membranes, leading to disruption of membrane integrity and increased permeability. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can act as a phase-transfer catalyst by facilitating the transfer of reactants between aqueous and organic phases, thereby enhancing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium iodide: A simpler quaternary ammonium salt with four methyl groups.
Tetraethylammonium iodide: Another quaternary ammonium salt with four ethyl groups.
N,N-Dimethyl-N,N’-diethyl-N,N’-sulfinyldiethylenedi-, diiodide: A compound with a similar structure but different alkyl groups.
Uniqueness
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide is unique due to its combination of diethyl and tetramethyl groups, as well as the presence of a sulfinyl group. This unique structure imparts specific chemical and physical properties, such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions. Additionally, the presence of the sulfinyl group allows for further functionalization through oxidation or reduction reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
63977-39-9 |
|---|---|
Formule moléculaire |
C12H30I2N2OS |
Poids moléculaire |
504.26 g/mol |
Nom IUPAC |
diethyl-methyl-[2-[2-(trimethylazaniumyl)ethylsulfinyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H30N2OS.2HI/c1-7-14(6,8-2)10-12-16(15)11-9-13(3,4)5;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
BDMWAACMYKFTRK-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(CC)CCS(=O)CC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
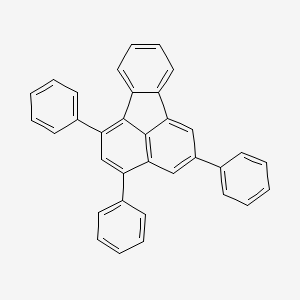
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
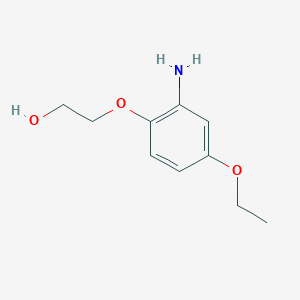
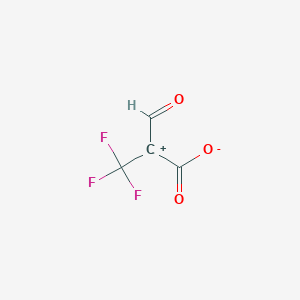

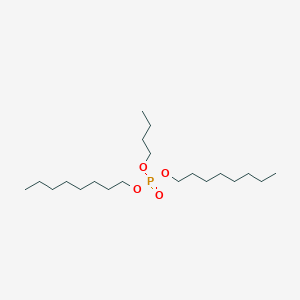
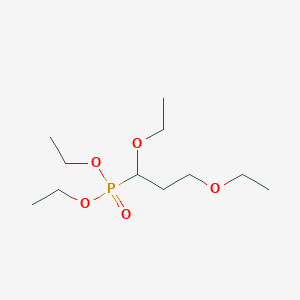
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
